3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one
CAS No.: 76897-39-7
Cat. No.: VC13353771
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76897-39-7 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 4,4-dimethyl-3H-pyran-2-one |
| Standard InChI | InChI=1S/C7H10O2/c1-7(2)3-4-9-6(8)5-7/h3-4H,5H2,1-2H3 |
| Standard InChI Key | BBJQMPGDRXUFQM-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)OC=C1)C |
| Canonical SMILES | CC1(CC(=O)OC=C1)C |
Introduction
Structural and Molecular Characteristics
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one belongs to the class of γ-lactones, featuring a cyclic ester framework. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol . The IUPAC name 4,4-dimethyl-3H-pyran-2-one reflects its unsaturated lactone structure, where the 3,4-dihydro designation indicates partial saturation at the third and fourth carbon positions . The compound’s planar structure is stabilized by conjugation between the carbonyl group and the adjacent double bond, as depicted in its SMILES notation (CC1(CC=COC1=O)C) and InChIKey (BBJQMPGDRXUFQM-UHFFFAOYSA-N) .
The crystalline structure of related lactones, such as dihydro-3,5-dimethyl-2H-pyran-2,6(3H)-dione (CAS 7446-84-6), exhibits a melting point of 90.5–91°C , though analogous data for 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one remains unspecified in available literature. Computational models suggest that the methyl substituents at the 4-position introduce steric effects that influence reactivity, particularly in cyclization reactions .
Synthetic Methodologies
Palladium-Catalyzed Terminal Oxidation and Cyclization
The most well-documented synthesis of 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one involves a two-step process developed by Tanaka et al. . Initially, 3,3-dimethyl-4-pentenoates undergo selective terminal oxidation under chloride-free Wacker conditions in acetic acid (AcOH), yielding 5-acetoxy-3,3-dimethyl-4-pentenoates with high regioselectivity (Figure 1). This step leverages palladium catalysis to avoid overoxidation, a common challenge in traditional Wacker protocols .
Subsequent vapor-phase pyrolysis of the acetoxy intermediates over silicon dioxide (SiO₂) at elevated temperatures induces cyclization, forming the target lactone in good yields . This method’s efficiency stems from the synergistic effects of the Pd(II) catalyst and the SiO₂ matrix, which facilitates intramolecular esterification while minimizing side reactions.
Key Reaction Conditions:
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Oxidation Step: PdCl₂/Cu(OAc)₂ in AcOH, 60°C, 12 hours.
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Cyclization Step: Vapor-phase pyrolysis at 200–250°C over SiO₂ .
Alternative Pathways
Physicochemical Properties
Table 1 summarizes the compound’s critical physicochemical parameters derived from experimental and computational studies.
The absence of melting/boiling point data in accessible literature underscores the need for further experimental characterization. Comparative analyses with structurally similar lactones, such as α-pyrone (2H-pyran-2-one), suggest that the methyl substituents in 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one likely enhance thermal stability while reducing solubility in polar solvents .
Chemical Reactivity and Applications
Reactivity Profile
The compound’s γ-lactone structure renders it susceptible to nucleophilic attack at the carbonyl carbon, enabling transformations such as:
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Ring-opening reactions with amines or alcohols to yield substituted carboxylic acid derivatives.
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Diels-Alder reactions, leveraging the conjugated diene system for cycloaddition syntheses .
Its utility as a synthetic intermediate is exemplified in the production of bicyclic lactone derivatives, which serve as precursors to insecticidal agents like cis-3-(2,2-disubstituted-ethenyl)-2,2-dimethylcyclopropanecarboxylates .
Agroindustrial Applications
3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one is a critical intermediate in the synthesis of pyrethroid-like insecticides, which mimic the structure and activity of natural pyrethrins . Derivatives of this lactone exhibit enhanced photostability and bioavailability compared to first-generation pyrethroids, making them valuable in crop protection formulations .
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